9-Nitroanthracene 9-Nitroanthracene 9-nitroanthracene is a yellow solid. (NTP, 1992)
9-Nitroanthracene is a member of anthracenes.
Brand Name: Vulcanchem
CAS No.: 602-60-8
VCID: VC21078498
InChI: InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

9-Nitroanthracene

CAS No.: 602-60-8

Cat. No.: VC21078498

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

9-Nitroanthracene - 602-60-8

Specification

CAS No. 602-60-8
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 9-nitroanthracene
Standard InChI InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Standard InChI Key LSIKFJXEYJIZNB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-]
Boiling Point 527 °F at 17 mm Hg (NTP, 1992)
Melting Point 286 to 289 °F (NTP, 1992)
146.0 °C

Introduction

Chemical Identity and Structure

Basic Information

9-Nitroanthracene is an anthracene derivative with a nitro group substituted at the ninth position of the anthracene ring system. This structural arrangement significantly influences its chemical and physical properties.

PropertyValue
Chemical FormulaC₁₄H₉NO₂
Molecular Weight223.2268 g/mol
CAS Registry Number602-60-8
IUPAC Standard InChIKeyLSIKFJXEYJIZNB-UHFFFAOYSA-N
Alternative NamesAnthracene, 9-nitro-; 5-Nitroanthracene

The compound features an anthracene backbone, which consists of three linearly fused benzene rings, with a nitro group (-NO₂) attached at the 9-position . This structural arrangement creates unique chemical and physical properties that distinguish it from other nitroanthracene isomers.

Structural Characteristics

A notable feature of 9-Nitroanthracene is the orientation of its nitro group relative to the aromatic ring system. Due to steric hindrance from the adjacent peri hydrogens, the nitro group preferentially adopts a perpendicular position to the aromatic rings . This perpendicular orientation limits resonance interaction between the nitro group and the aromatic system, affecting its reactivity and photochemical behavior.

Physical Properties

Appearance and Solubility

9-Nitroanthracene appears as bright orange-yellow crystalline needles when purified . The compound is insoluble in water but dissolves in various organic solvents such as chloroform, ethanol, methanol, and glacial acetic acid .

Melting Point and Stability

The melting point of pure 9-Nitroanthracene is 145-146°C . The compound may be sensitive to prolonged exposure to light, suggesting potential photoreactivity or degradation under light conditions .

Spectroscopic Properties

9-Nitroanthracene has characteristic UV/Visible spectroscopic properties that can be used for its identification and analysis. The NIST database provides spectral information, which indicates specific absorption patterns typical of nitrated polycyclic aromatic compounds .

Synthesis Methods

Laboratory Preparation

The synthesis of 9-Nitroanthracene typically involves the controlled nitration of anthracene. A detailed procedure involves:

  • Suspending finely powdered anthracene in glacial acetic acid

  • Adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C

  • Stirring until a clear solution is obtained

  • Adding a mixture of concentrated hydrochloric acid and glacial acetic acid

  • Isolating and purifying the resulting product

The detailed synthesis procedure provides specific quantities:

Reagent/ParameterQuantity/Condition
Anthracene20 g (0.112 mole)
Glacial Acetic Acid80 ml (initial suspension)
Concentrated Nitric Acid (70%)8 ml (0.126 mole)
Reaction TemperatureBelow 30°C
Concentrated Hydrochloric Acid50 ml (0.60 mole)
Additional Glacial Acetic Acid50 ml
Yield15-17 g (60-68%)

This synthesis pathway initially produces 9-nitro-10-chloro-9,10-dihydroanthracene as an intermediate, which is then converted to 9-Nitroanthracene through treatment with sodium hydroxide solution .

Purification Methods

After synthesis, 9-Nitroanthracene can be purified through several methods:

  • Recrystallization from ethanol, methanol, or glacial acetic acid

  • Sublimation

  • Thin-layer chromatography (TLC)

These purification steps ensure the isolation of high-purity 9-Nitroanthracene for research and application purposes.

Chemical Reactivity

General Reactivity Profile

As a nitro-aromatic compound, 9-Nitroanthracene exhibits oxidizing properties ranging from slight to strong. This reactivity characteristic makes it potentially hazardous when mixed with reducing agents such as hydrides, sulfides, and nitrides, as such combinations may lead to vigorous reactions that could culminate in detonation .

Sensitivity to Reaction Conditions

9-Nitroanthracene may exhibit explosive tendencies when exposed to bases such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents. This sensitivity to basic conditions is an important consideration for handling and storage .

Photochemical Behavior

One of the distinguishing characteristics of 9-Nitroanthracene is its photochemical reactivity. The perpendicular orientation of the nitro group relative to the aromatic ring system significantly influences its photochemical degradation pathways .

Studies on 9-methyl-10-nitroanthracene, a structurally related compound, demonstrate that upon irradiation with UV light, photolysis occurs, leading to the formation of specific photoproducts. While the specifics may differ for 9-Nitroanthracene itself, similar photochemical reactions are likely to occur given the structural similarities .

Biological and Health Effects

Toxicological Profile

9-Nitroanthracene has been associated with potential health hazards, particularly related to skin irritation upon contact . Like other nitro-PAHs, it has been studied for potential mutagenicity and carcinogenicity, though its direct biological effects appear to be relatively weak compared to other nitro-aromatic compounds.

Environmental Considerations

As a nitropolycyclic aromatic hydrocarbon (NPAH), 9-Nitroanthracene can interact with microplastics in aqueous environments through adsorption processes. This interaction follows a linear isothermal model, suggesting that hydrophobic distribution may be the primary adsorption mechanism in aqueous solutions .

Applications and Uses

Precursor for Anthraquinones

9-Nitroanthracene serves as a precursor for anthraquinones, which have significant applications in various fields, including:

  • Photosensitizers in photodynamic therapy (PDT)

  • Starting materials for pharmaceutical compounds such as Emodin, Aloe-emodin, and Rufgallol

Research Applications

Due to its unique chemical properties and reactivity, 9-Nitroanthracene is utilized in various scientific research applications, particularly in studies related to:

  • Photochemical reactions of nitro-aromatic compounds

  • Environmental fate and transport of NPAHs

  • Model compounds for studying nitrated PAH toxicity

Comparison with Related Compounds

Structural Isomers

9-Nitroanthracene differs from its structural isomers like 1-Nitroanthracene and 2-Nitroanthracene primarily in the position of the nitro group. This positional difference significantly influences chemical reactivity and photochemical behavior.

CompoundKey Difference from 9-Nitroanthracene
1-NitroanthraceneNitro group at position 1; different photochemical degradation pathways
2-NitroanthraceneNitro group at position 2; altered chemical properties and reactivity

The perpendicular orientation of the nitro group in 9-Nitroanthracene, due to steric hindrance from neighboring hydrogen atoms, contrasts with the more planar configuration found in some isomers .

Derivatives with Additional Substituents

Compounds like 9-Methyl-10-nitroanthracene and 12-Methyl-7-nitrobenz[a]anthracene incorporate additional methyl groups, which further alter their chemical properties and reactivity profiles. The presence of these additional substituents affects electronic distribution and steric factors, leading to variations in reactivity patterns and photochemical behaviors .

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 9-Nitroanthracene:

  • UV/Visible spectroscopy: The compound exhibits characteristic absorption patterns

  • NMR spectroscopy: Provides structural confirmation through specific proton signals

  • Thin-layer chromatography (TLC): Useful for monitoring reactions and assessing purity

  • High-performance liquid chromatography (HPLC): Enables quantitative analysis and separation from similar compounds

Photochemical Analysis

The photochemical behavior of 9-Nitroanthracene can be studied through various techniques, including:

  • NMR spectroscopy to monitor changes during irradiation

  • UV/Visible spectroscopy to track absorption changes

  • HPLC/TLC analysis to identify and quantify photoproducts

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